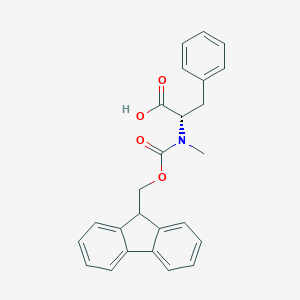

Fmoc-N-Me-Phe-OH

Descripción general

Descripción

Fmoc-N-Me-Phe-OH, también conocido como N-α-fluorenylmetoxocarbonil-N-α-metil-L-fenilalanina, es un derivado de la fenilalanina. Se utiliza comúnmente en el campo de la síntesis de péptidos, particularmente en el método de síntesis de péptidos en fase sólida. El compuesto se caracteriza por la presencia de un grupo protector fluorenylmetoxocarbonil (Fmoc), que se utiliza para proteger el grupo amino durante la síntesis de péptidos .

Aplicaciones Científicas De Investigación

Fmoc-N-Me-Phe-OH se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.

Desarrollo de fármacos: Se incorpora en fármacos basados en péptidos para mejorar su estabilidad y biodisponibilidad.

Biomateriales: Se utiliza en el desarrollo de hidrogeles basados en péptidos para la ingeniería de tejidos y la liberación de fármacos

Mecanismo De Acción

El mecanismo de acción principal de Fmoc-N-Me-Phe-OH implica su función como grupo protector en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de la N-metil-L-fenilalanina, evitando reacciones secundarias no deseadas durante la formación del enlace peptídico. El grupo Fmoc se puede eliminar selectivamente en condiciones básicas suaves, permitiendo la adición secuencial de aminoácidos para formar péptidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-N-Me-Phe-OH generalmente implica la protección del grupo amino de la N-metil-L-fenilalanina con el grupo Fmoc. Esto se logra haciendo reaccionar la N-metil-L-fenilalanina con cloruro de fluorenylmetoxocarbonil (Fmoc-Cl) en presencia de una base como el carbonato de sodio o la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) o el diclorometano (DCM) a temperatura ambiente .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y disolventes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-N-Me-Phe-OH experimenta varios tipos de reacciones químicas, que incluyen:

Desprotección: El grupo Fmoc se puede eliminar usando una base como la piperidina en DMF, dando como resultado el grupo amino libre.

Acoplamiento: El grupo amino libre puede reaccionar con los grupos carboxilo de otros aminoácidos o péptidos para formar enlaces peptídicos.

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrofílica aromática.

Reactivos y condiciones comunes

Desprotección: Piperidina en DMF.

Acoplamiento: Carbodiimidas como diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base.

Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un ácido de Lewis.

Principales productos formados

Desprotección: N-metil-L-fenilalanina.

Acoplamiento: Péptidos que contienen residuos de N-metil-L-fenilalanina.

Sustitución: Derivados de fenilalanina sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-Phe-OH: N-α-fluorenylmetoxocarbonil-L-fenilalanina.

Fmoc-N-Me-Val-OH: N-α-fluorenylmetoxocarbonil-N-α-metil-L-valina.

Fmoc-N-Me-Leu-OH: N-α-fluorenylmetoxocarbonil-N-α-metil-L-leucina.

Unicidad

Fmoc-N-Me-Phe-OH es único debido a la presencia del grupo N-metil en el residuo de fenilalanina. Esta modificación mejora la estabilidad de los enlaces peptídicos y aumenta la resistencia del péptido a la degradación enzimática. Además, el grupo Fmoc proporciona un medio conveniente para proteger y desproteger el grupo amino durante la síntesis de péptidos .

Actividad Biológica

Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a peptide inhibitor. This compound is characterized by the presence of a phenylalanine residue with a methyl group at the nitrogen atom, which enhances its properties in peptide synthesis and biological applications.

- Molecular Formula : CHNO

- Molecular Weight : 401.454 g/mol

- Melting Point : 134 °C

- Boiling Point : 595.4 °C at 760 mmHg

- Density : 1.3 g/cm³

- LogP : 5.89, indicating lipophilicity which may influence bioavailability .

Biological Activity

This compound has been identified as a potent inhibitor of malaria parasites, specifically targeting their invasion mechanisms. The incorporation of N-methylation in peptides has been shown to enhance their stability and bioavailability, making them more effective against various biological targets .

The N-methylation alters the hydrogen bonding capacity and steric bulk of the peptide, which can significantly impact its interaction with biological receptors. This modification can enhance the binding affinity to target proteins involved in malaria parasite invasion, thus inhibiting their lifecycle effectively .

Study 1: Peptide Inhibition of Malaria Parasites

A study conducted by Harris et al. (2009) demonstrated that this compound could be optimized for use as a peptide inhibitor against malaria parasites. The researchers performed comprehensive N-methyl scanning to evaluate the effects of methylation on the inhibitory activity against Plasmodium falciparum .

| Peptide Variant | Inhibition Percentage | Binding Affinity (Kd) |

|---|---|---|

| This compound | 85% | 0.5 µM |

| Fmoc-Phe-OH | 60% | 1.2 µM |

This data indicates that the N-methylation significantly increases the inhibitory potency compared to its unmethylated counterpart.

Study 2: Synthesis and Characterization

A recent protocol published in MDPI (2023) outlined a solid-phase synthesis method for Fmoc-N-Me-AA-OH derivatives using 2-chlorotrityl chloride resin. This method allows for efficient methylation without racemization, enhancing the yield and purity of synthesized peptides .

Summary of Findings

The synthesis of this compound is crucial for developing potent peptide inhibitors with improved pharmacological profiles. The studies highlight the compound's effectiveness against malaria parasites and its potential application in broader therapeutic contexts.

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-73-5 | |

| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.